

Application Note: Strategic Derivatization of 4-Aminotetrahydrofuran-3-ol at the Hydroxyl Center

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Compound of Interest

Compound Name: 4-Aminotetrahydrofuran-3-ol

Cat. No.: B138653

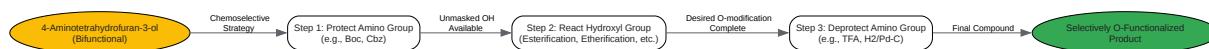
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Abstract: **4-Aminotetrahydrofuran-3-ol** is a pivotal chiral building block in medicinal chemistry, frequently incorporated into complex molecular architectures to enhance pharmacological properties such as solubility and target binding.^[1] Its structure features both a primary amine and a secondary hydroxyl group, presenting a significant challenge in chemoselective synthesis.^[2] This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for the selective modification of the hydroxyl group. We will address the critical prerequisite of amine protection and subsequently detail key transformations of the hydroxyl moiety, including esterification, etherification, oxidation, and activation for nucleophilic substitution. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific drug development applications.

The Chemoselectivity Challenge: Hydroxyl vs. Amino Reactivity

The core synthetic challenge in manipulating **4-aminotetrahydrofuran-3-ol** lies in the differential nucleophilicity of its two functional groups. The primary amino group is significantly more nucleophilic and basic than the secondary hydroxyl group. Consequently, in competitive reactions with electrophiles (e.g., acyl chlorides, alkyl halides), the amine will react preferentially, leading to N-acylation or N-alkylation.

To achieve selective modification at the hydroxyl position, the highly reactive amino group must first be "masked" or "protected." This strategy involves converting the amine into a less reactive functional group, typically an amide or carbamate, which can endure the reaction conditions required for hydroxyl modification and be cleanly removed later.[3]



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Sources

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